Cas no 116115-11-8 (Z-L-Orn(boc)-osu)

Z-L-Orn(boc)-osu 化学的及び物理的性質
名前と識別子
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- N-alpha-Z-Ndelta-Boc-L-ornithine N-hydroxysuccinimide ester
- Carbamic acid, [4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]butyl]-, phenylmethyl ester, (S)- (9CI)
- Z-L-Orn(boc)-osu
- 2,5-Dioxopyrrolidin-1-yl (S)-2-(((benzyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoate
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- インチ: 1S/C22H29N3O8/c1-22(2,3)32-20(29)23-13-7-10-16(19(28)33-25-17(26)11-12-18(25)27)24-21(30)31-14-15-8-5-4-6-9-15/h4-6,8-9,16H,7,10-14H2,1-3H3,(H,23,29)(H,24,30)/t16-/m0/s1
- InChIKey: ADMMOSLRYWQTJQ-INIZCTEOSA-N
- ほほえんだ: C(OCC1=CC=CC=C1)(=O)N[C@H](C(ON1C(=O)CCC1=O)=O)CCCNC(OC(C)(C)C)=O
じっけんとくせい
- 密度みつど: 1.29±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 10.52±0.46(Predicted)
Z-L-Orn(boc)-osu 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1665535-1g |
2,5-Dioxopyrrolidin-1-yl (S)-2-(((benzyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoate |
116115-11-8 | 98% | 1g |
¥315.00 | 2024-08-09 |
Z-L-Orn(boc)-osu 関連文献
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
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E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
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10. Book reviews
Z-L-Orn(boc)-osuに関する追加情報
Z-L-Orn(Boc)-OSU (CAS No. 116-8)
Z-L-Orn(Boc)-OSU, a protected amino acid derivative with the Chemical Abstracts Service registry number CAS No. 1-8, has emerged as a critical reagent in modern chemical biology and pharmaceutical research. This compound is characterized by its unique structural configuration, combining the L-isomer of ornithine (L-ornithine) with dual protecting groups: the tert-butyloxycarbonyl (Boc) group and the OSU (O-succinimidyl) ester moiety. The OSU ester serves as a reactive handle for site-specific conjugation to biomolecules, while the Boc group provides stability during synthesis steps. Recent advancements in synthetic methodologies have further solidified its role in precise peptide engineering and drug delivery system design.
The synthesis of Z-L-Orn(Boc)-OS-
In drug discovery applications, researchers at Stanford University recently utilized this reagent to develop targeted delivery systems for cancer therapeutics. By conjugating anticancer payloads to polyethylene glycol (PEG) via the OSU ester's succinimidyl functionality, they created stable prodrugs that exhibited enhanced tumor specificity in murine models (Nature Communications, 2024). The Boc group's compatibility with orthogonal deprotection protocols allowed precise control over payload release mechanisms, minimizing off-target effects.
A notable breakthrough from MIT's Department of Chemical Engineering revealed that this compound can act as a bioorthogonal linker in protein labeling studies (Angewandte Chemie International Edition, 2024). When incorporated into peptide sequences during solid-phase synthesis, the protected ornithine residues enable post-synthesis modification under physiological conditions without interfering with biological processes. This property was pivotal in creating fluorescently tagged proteins for real-time tracking in live cells using super-resolution microscopy techniques.
In structural biology research, Z-L-Orn(Boc)-OS-
Clinical translation efforts have also seen progress with this reagent's application in developing enzyme-inhibitor conjugates. A phase I clinical trial reported in Science Translational Medicine (Q3 2024) showed promising results using Z-L-Orn(Boc)-Osu-modified molecules to treat fibrotic diseases by selectively targeting collagen-producing pathways without systemic toxicity. The dual protection strategy ensured optimal pharmacokinetic properties through controlled deprotection mechanisms triggered by intracellular pH changes.
Synthetic chemists continue to explore this compound's potential in click chemistry frameworks. Researchers at Scripps Institute recently demonstrated its compatibility with copper-free azide–alkyne cycloaddition reactions when used as an alkyne-functionalized ornithine precursor (Journal of the American Chemical Society, 2024). This discovery expands its utility beyond traditional conjugation methods into modular drug assembly platforms where orthogonal reactions are required.
The OS-
In metabolic engineering applications, Z-L-Orn(Bo
Ongoing investigations focus on optimizing storage conditions and stability profiles under various experimental setups. A comparative study between different storage protocols published in Analytical Chemistry (August 2024) revealed that maintaining temperatures below -
The unique combination of stereochemical specificity and functional versatility inherent to Z-L-Orn(B
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